5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid
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Overview
Description
5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid is a chemical compound with the molecular formula C₉H₁₄N₂O₄ and a molecular weight of 214.22 g/mol . It is characterized by the presence of a piperazine ring and a pentanoic acid moiety, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid typically involves the reaction of piperazine with a suitable pentanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The piperazine ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5-(3-oxopiperazin-1-yl)butanoic acid: Similar structure but with a shorter carbon chain.
5-Oxo-5-(3-oxopiperazin-1-yl)hexanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid is unique due to its specific carbon chain length and the presence of both the piperazine ring and the pentanoic acid moiety . This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
5-oxo-5-(3-oxopiperazin-1-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c12-7-6-11(5-4-10-7)8(13)2-1-3-9(14)15/h1-6H2,(H,10,12)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMZYGMITILGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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